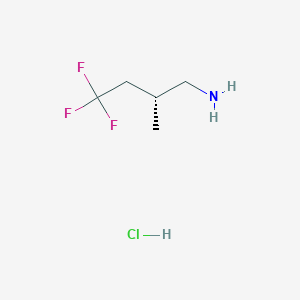

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride

Description

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride (CAS: 136564-83-5), also systematically named (R)-4,4,4-trifluoro-2-methyl-1-butanamine hydrochloride, is a chiral amine hydrochloride derivative. Its molecular formula is C₅H₁₀F₃N·HCl, with a molecular weight of 177.59 g/mol . The compound features a trifluoromethyl (-CF₃) group at the terminal carbon and a methyl (-CH₃) branch at the second carbon of the butanamine backbone. The R-configuration at the chiral center distinguishes it from its enantiomer, which may exhibit divergent biological or physicochemical properties.

Its hydrochloride salt form improves solubility and stability, a common strategy in drug development .

Properties

IUPAC Name |

(2R)-4,4,4-trifluoro-2-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F3N.ClH/c1-4(3-9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZZMNUWBBIRHO-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride typically involves the reaction of 2-methyl-4,4,4-trifluorobutylamine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is generally performed in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-4,4,4-trifluorobutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

®-2-methyl-4,4,4-trifluorobutylamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-2-methyl-4,4,4-trifluorobutylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of (R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride and related compounds:

Key Observations:

Trifluoromethyl vs. Aromatic/Cyclohexyl Groups: The -CF₃ group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like lophine hydrochloride (aromatic) or tricyclohexyl derivatives . Cyclohexyl groups (e.g., in tricyclohexyl-tetrahydroglyoxaline) increase steric bulk but lack the electron-withdrawing effects of fluorine .

Salt Stability :

- Lophine hydrochloride decomposes at 302°C , while the chloroplatinate salt of tricyclohexyl-tetrahydroglyoxaline melts at 216–217°C . The target compound’s stability remains uncharacterized but is expected to differ due to its distinct structure.

Chirality :

- The R-configuration of the target compound may confer unique binding affinities in biological systems compared to racemic mixtures or S-enantiomers, though experimental data are lacking.

Functional Group Impact

- Trifluoromethyl Group: Increases resistance to oxidative metabolism and enhances membrane permeability compared to non-fluorinated amines. This is critical in CNS-targeting drugs but unverified here .

- Hydrochloride Salt :

- Improves aqueous solubility relative to freebase amines, a property shared with lophine hydrochloride and other amine salts .

Biological Activity

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride features a trifluoromethyl group that enhances its lipophilicity, facilitating membrane penetration. The amine functionality allows for hydrogen bonding and ionic interactions with biological targets, influencing their activity and function.

The compound's mechanism of action primarily involves its interaction with specific molecular targets. The trifluoromethyl group not only increases hydrophobic interactions but also modulates the compound's pharmacokinetic properties, leading to improved solubility and metabolic stability .

1. Leukotriene Antagonism

(R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride has been identified as a potent antagonist of leukotrienes, which are inflammatory mediators implicated in various allergic and inflammatory diseases. The compound demonstrates significant activity against leukotriene receptors at concentrations as low as .

Table 1: Inhibitory Activity Against Leukotrienes

| Compound | pKi Value | Activity Concentration |

|---|---|---|

| (R)-2-methyl-4,4,4-trifluorobutylamine | 9.4 |

2. Antimicrobial Properties

Recent studies have explored the compound's potential as an antimicrobial agent. It was found to enhance the efficacy of existing antibiotics against multidrug-resistant strains of Mycobacterium tuberculosis. The incorporation of the trifluoromethyl group significantly improved the binding affinity and efficacy of derivatives in inhibiting EthR ligands, which play a crucial role in drug resistance .

Table 2: Efficacy Against Mycobacterium tuberculosis

| Compound | EC50 (μM) | Binding Affinity (ΔTm) |

|---|---|---|

| Trifluoroalkylated derivative | 0.29 | +8.5 °C |

| Control compound | >20 | - |

Case Study 1: Leukotriene Antagonism

In vivo studies demonstrated that (R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride effectively reduces airway hyperresponsiveness in guinea pigs subjected to aerosolized leukotrienes. This suggests its potential utility in treating asthma and other respiratory conditions characterized by leukotriene overproduction .

Case Study 2: Enhancing Antibiotic Efficacy

A recent study focused on the modification of existing drugs to combat antibiotic resistance highlighted how (R)-2-methyl-4,4,4-trifluorobutylamine hydrochloride derivatives improved the activity of ethionamide against resistant M. tuberculosis strains. By enhancing solubility and metabolic stability, these derivatives showed promise in overcoming resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.